Product packaging for 2-[(benzylamino)methyl]-4,6-dibromophenol(Cat. No.:CAS No. 478040-88-9)

2-[(benzylamino)methyl]-4,6-dibromophenol

Cat. No.: B2606336
CAS No.: 478040-88-9
M. Wt: 371.072
InChI Key: MDKSHONLJQRSSQ-UHFFFAOYSA-N
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Description

2-[(Benzylamino)methyl]-4,6-dibromophenol ( 478040-88-9) is an organic compound with the molecular formula C 14 H 13 Br 2 NO and a molecular weight of 371.07 . It is supplied with high purity and is identified by the MDL number MFCD02186432 . This compound belongs to a class of substituted phenols, characterized by a dibrominated phenol ring and a benzylaminomethyl functional group. The presence of both bromine atoms and a nitrogen center in its structure makes it a potential multi-purpose building block in chemical synthesis . Researchers may explore its use in the development of novel ligands or as a precursor for more complex molecular architectures. The bromine substituents offer sites for further functionalization via metal-catalyzed cross-coupling reactions, while the nitrogen center can be utilized to modify solubility or coordinate with metals. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Br2NO B2606336 2-[(benzylamino)methyl]-4,6-dibromophenol CAS No. 478040-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(benzylamino)methyl]-4,6-dibromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKSHONLJQRSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways

Direct synthesis pathways aim to construct the target molecule from simpler precursors in a single or few-step sequence. These methods are often efficient as they build the core structure with the desired substituents in place.

One prominent method for synthesizing related structures involves the condensation of a substituted salicylaldehyde (B1680747) with an amine. Specifically, the reaction between 3,5-dibromo-2-hydroxybenzaldehyde and benzylamine (B48309) in refluxing ethanol (B145695) yields (E)-2-(Benzyliminomethyl)-4,6-dibromophenol, a Schiff base intermediate. nih.gov This condensation is a key step in forming the C-N bond and incorporating the benzylamino moiety. The reaction proceeds with a high yield, reported at 82.5%. nih.gov

Table 1: Synthesis of (E)-2-(Benzyliminomethyl)-4,6-dibromophenol nih.gov

Reactant 1 Reactant 2 Solvent Condition Yield
3,5-dibromo-2-hydroxybenzaldehyde Benzylamine Ethanol Reflux, 3h 82.5%

A related and highly versatile method for the aminomethylation of phenols is the Mannich reaction. nih.gov This three-component reaction involves the condensation of a compound with an active hydrogen atom (like 2,4-dibromophenol), an aldehyde (typically formaldehyde (B43269) or paraformaldehyde), and an amine (such as benzylamine). nih.govnih.gov This one-pot process forms the desired aminomethyl group directly on the phenolic ring. The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich phenol (B47542) ring. google.com The hydroxyl group of the phenol directs the substitution to the ortho and para positions. In the case of 2,4-dibromophenol (B41371), the substitution occurs at the vacant ortho position (C6).

Reductive amination provides an alternative pathway to form the final amine product. This method can be performed in a one-pot fashion or stepwise. The process begins with the formation of an imine from a carbonyl compound and an amine, which is then reduced to the corresponding amine. ias.ac.in

Following the condensation of 3,5-dibromo-2-hydroxybenzaldehyde and benzylamine to form the imine, (E)-2-(Benzyliminomethyl)-4,6-dibromophenol nih.gov, a subsequent reduction step is required to convert the imine C=N double bond to the amine C-N single bond of the target compound. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity in reducing imines in the presence of other functional groups. ias.ac.inresearchgate.net Other reducing systems include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). google.com

Table 2: Common Reducing Agents for Imine Reduction

Reducing Agent Typical Conditions
Sodium Borohydride (NaBH₄) Methanol or Ethanol, Room Temperature
Sodium Cyanoborohydride (NaBH₃CN) Acidic pH, Methanol

Bromination Strategies for Phenolic Scaffolds

An alternative synthetic strategy involves starting with a non-brominated phenolic precursor, such as 2-[(benzylamino)methyl]phenol, and introducing the bromine atoms in a later step. This approach relies on the ability to control the position of bromination on the activated phenol ring.

Phenols are highly activated aromatic rings, and the hydroxyl group is a strong ortho-, para-director. The existing aminomethyl group at the 2-position further influences the regioselectivity of electrophilic substitution. For the bromination of 2-[(benzylamino)methyl]phenol, the incoming bromine electrophiles would be directed to the positions para (position 4) and ortho (position 6) to the powerful hydroxyl directing group, leading to the desired 4,6-dibromo substitution pattern. The reaction is typically rapid, and controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination to the 2,4,6-tribromophenol (B41969). google.com

Several brominating agents can be employed for the functionalization of phenols. The choice of reagent can influence the reaction's selectivity and yield.

Elemental Bromine (Br₂) : The direct use of elemental bromine in a suitable solvent like acetic acid or carbon tetrachloride is a common method for phenol bromination. google.com The reaction with p-nitrophenol, for example, is often carried out in acetic acid, yielding the dibrominated product. orgsyn.org

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to elemental bromine. It is often used when a less vigorous reaction is desired to avoid side products.

Bromide Salts with an Oxidant : A combination of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent like hydrogen peroxide (H₂O₂) can generate bromine in situ. This method can offer advantages in terms of handling and safety.

The selection of the brominating agent and reaction conditions is critical for achieving high yields of 2,4-dibromophenol from phenol, and similar principles would apply to the bromination of the substituted aminomethylphenol. google.com

Derivatization Reactions at the Amino and Phenolic Moieties

The 2-[(benzylamino)methyl]-4,6-dibromophenol molecule possesses two reactive sites: the secondary amine of the benzylamino group and the hydroxyl group of the phenol. These functional groups allow for a variety of derivatization reactions to modify the compound's structure and properties.

The secondary amine can undergo reactions such as:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Further alkylation to form a tertiary amine.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

The phenolic hydroxyl group can be derivatized through:

Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Esterification : Reaction with acyl chlorides or carboxylic acids (under conditions like Fischer esterification) to form phenyl esters.

These derivatization reactions provide pathways to a wide range of analogs with potentially new chemical and physical properties.

Mechanistic Aspects of Compound Formation

Reaction Mechanism Elucidation

The formation of this compound proceeds through a well-established reaction pathway characteristic of the Mannich reaction. The mechanism can be delineated into two principal stages.

The initial step involves the reaction between benzylamine and formaldehyde to generate an electrophilic iminium ion. This process begins with the nucleophilic attack of the nitrogen atom of benzylamine on the carbonyl carbon of formaldehyde. The resulting hemiaminal intermediate then undergoes dehydration, typically under acidic or basic conditions, to form the N-benzylmethaniminium ion. This iminium ion is a key reactive intermediate, acting as the electrophile in the subsequent step.

In the second stage, the electron-rich aromatic ring of 2,4-dibromophenol acts as the nucleophile. The hydroxyl group of the phenol activates the ortho and para positions of the aromatic ring, facilitating electrophilic aromatic substitution. The iminium ion is then attacked by the activated ortho position of the 2,4-dibromophenol, leading to the formation of a C-C bond and the final product, this compound. The reaction is regioselective, with the substitution occurring at the position ortho to the hydroxyl group due to its strong activating and directing effect.

Table 1: Key Steps in the Mannich Reaction for the Synthesis of this compound

StepReactantsIntermediate/ProductDescription
1 Benzylamine, FormaldehydeN-benzylmethaniminium ionFormation of the electrophilic iminium ion through condensation and dehydration.
2 2,4-Dibromophenol, N-benzylmethaniminium ionThis compoundNucleophilic attack of the activated phenol ring on the iminium ion.

Stereochemical Considerations in Synthesis

The synthesis of this compound via the Mannich reaction does not typically generate any new stereocenters in the final product. The prochiral formaldehyde is converted to a methylene (B1212753) group, and neither the benzylamine nor the 2,4-dibromophenol reactants are chiral in this context. Consequently, the product is achiral and does not exhibit enantiomerism or diastereomerism.

However, it is pertinent to consider the conformational aspects of the final molecule. The presence of the benzylamino)methyl group introduces a degree of rotational freedom around the C-C and C-N single bonds. The spatial arrangement of the benzyl (B1604629) and phenol moieties will be influenced by steric and electronic interactions, favoring conformations that minimize steric hindrance.

In a related context, the synthesis of the corresponding Schiff base, (E)-2-(benzyliminomethyl)-4,6-dibromophenol, which can be formed from the condensation of 3,5-dibromo-2-hydroxybenzaldehyde and benzylamine, does present an element of stereochemistry in the form of E/Z isomerism around the C=N double bond. nih.gov The "E" configuration, where the benzyl group and the phenol ring are on opposite sides of the double bond, is generally the more stable and predominantly formed isomer due to reduced steric strain. While this Schiff base is not the primary subject of this article, its stereochemical features provide a point of comparison.

For this compound, while there are no stereoisomers to consider, the conformational preferences may play a role in its solid-state structure and biological activity, should any exist. Advanced computational studies could potentially elucidate the most stable conformations of the molecule in different environments.

Based on a comprehensive search for crystallographic data, a detailed structural analysis for the specific compound This compound could not be compiled. The available scientific literature and crystallographic databases prominently feature detailed X-ray diffraction studies for a closely related Schiff base, (E)-2-(Benzyliminomethyl)-4,6-dibromophenol, but not for the requested saturated amine derivative.

As the instructions strictly require focusing solely on "this compound" and ensuring all content is scientifically accurate and adheres to the provided outline, it is not possible to generate the requested article. Presenting data from the related imine compound would be scientifically inaccurate and would violate the explicit scope of this request. Therefore, the detailed sections on X-ray crystallography, including crystal system, molecular conformation, and specific intermolecular interactions for the target compound, cannot be provided.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Solution-State and Solid-State Analysis

While specific experimental data for 2-[(benzylamino)methyl]-4,6-dibromophenol is not widely published, its spectroscopic characteristics can be reliably predicted based on the extensive data available for structurally analogous compounds. This section outlines the expected spectroscopic signatures.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Phenolic -OH: A broad singlet is expected, the chemical shift of which would be highly dependent on the solvent and concentration due to hydrogen bonding.

Aromatic Protons (Dibromophenol Ring): The two aromatic protons on the dibrominated ring are expected to appear as two distinct doublets in the range of δ 7.0-7.5 ppm.

Aromatic Protons (Benzyl Ring): The five protons of the benzyl (B1604629) group would likely appear as a multiplet between δ 7.2-7.4 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the amino group and the phenol (B47542) ring would likely appear as a singlet around δ 3.8-4.5 ppm.

Amine Proton (-NH-): A broad singlet is expected for the amine proton, with a chemical shift that can vary depending on solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

The expected chemical shifts for the carbon atoms are detailed in the interactive data table below. The carbons of the aromatic rings are expected to resonate in the δ 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at the lower field end. The methylene carbon is anticipated to have a signal in the δ 45-55 ppm range.

Interactive Data Table: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Phenolic -OHVariable (broad singlet)-
Ar-H (dibromophenol)7.0-7.5 (d)115-135
Ar-H (benzyl)7.2-7.4 (m)127-130
-CH₂-3.8-4.5 (s)45-55
-NH-Variable (broad singlet)-
C-OH-150-160
C-Br-110-120
C-CH₂--120-130
C (benzyl, ipso)-135-145

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

N-H Stretching: A moderate absorption band is expected in the 3300-3500 cm⁻¹ region for the secondary amine N-H stretch.

C-H Stretching (Aromatic): Absorption bands are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Stretching (Aliphatic): Bands corresponding to the methylene (-CH₂-) group are expected in the 2850-2960 cm⁻¹ region.

C=C Stretching (Aromatic): Characteristic absorptions for the aromatic rings are expected in the 1450-1600 cm⁻¹ range.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region can be attributed to the C-N stretching of the benzylamine (B48309) moiety.

C-O Stretching: A strong band for the phenolic C-O stretching is expected around 1200-1260 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations typically appear in the fingerprint region, between 500-690 cm⁻¹.

Interactive Data Table: Predicted FT-IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-H3200-3600Broad, Strong
Amine N-H3300-3500Moderate
Aromatic C-H3030-3100Moderate
Aliphatic C-H2850-2960Moderate
Aromatic C=C1450-1600Moderate to Strong
C-N1250-1350Moderate
Phenolic C-O1200-1260Strong
C-Br500-690Moderate to Strong

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₄H₁₃Br₂NO), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in three peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 1:2:1.

The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway could be the loss of a bromine atom.

Structural Comparisons with Related Schiff Bases and Amine Analogues

The structure of this compound can be compared with its corresponding Schiff base, (E)-2-(benzyliminomethyl)-4,6-dibromophenol, which is formed from the condensation of benzylamine and 3,5-dibromo-2-hydroxybenzaldehyde. nih.gov

The key difference between the amine and the Schiff base is the nature of the bond between the nitrogen and the benzylic carbon. In the amine, this is a single bond (-NH-CH₂-), allowing for greater conformational flexibility. In contrast, the Schiff base contains a carbon-nitrogen double bond (-N=CH-), which is planar and restricts rotation.

Furthermore, the electronic properties are distinct. The imine group of the Schiff base is a chromophore, and these compounds are often colored. nih.gov The reduction of the imine to an amine in this compound results in a loss of this extended conjugation, which would be reflected in its UV-Visible absorption spectrum.

Spectroscopic Properties and Photophysical Behavior

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of Schiff bases like 2-[(benzylamino)methyl]-4,6-dibromophenol is characterized by distinct absorption bands in the UV-Vis region. These bands correspond to electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic rings and the imine group. mdpi.comsemanticscholar.org The position and intensity of these absorption maxima are sensitive to the solvent environment. mdpi.com

While specific high-resolution spectral data for this compound is not extensively detailed in isolation, the behavior of analogous Schiff bases provides a clear framework for its expected properties. researchgate.netresearchgate.net Generally, such compounds exhibit two main absorption bands. mdpi.com The first, at shorter wavelengths, is attributed to π → π* transitions within the aromatic rings, while the second, at longer wavelengths, is associated with the conjugated system formed by the phenol (B47542) ring and the imine group. mdpi.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar molecules have been shown to reproduce experimental spectra with good agreement. mdpi.com

Table 1: Representative UV-Vis Absorption Maxima for Analogous Schiff Base Compounds This table presents data from compounds structurally similar to this compound to illustrate typical spectroscopic behavior.

CompoundSolventBand I (λmax, nm)Band II (λmax, nm)Source
FlavoneCyclohexane286.1~250 mdpi.com
FlavoneMethanol294.1~250 mdpi.com
7-HydroxyflavoneAcetonitrile301.5- mdpi.com
7-HydroxyflavoneMethanol308.4- mdpi.com

Photochromism and Thermochromism Studies

Schiff base compounds derived from salicylaldehyde (B1680747), including the dibromo derivative , are well-recognized for exhibiting photochromism and thermochromism. nih.govnih.gov Photochromism is a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation, while thermochromism is a similar change induced by heat. nih.govresearchgate.netnih.gov The title compound displays these properties in the solid state. nih.gov The color change observed is linked to a fundamental structural rearrangement within the molecule. researchgate.netnih.gov

The chromic behavior of this compound is rooted in an intramolecular proton transfer that facilitates a tautomeric equilibrium between its enol-imine and keto-amine forms. nih.gov Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton. libretexts.orglibretexts.org

In the ground state, the compound predominantly exists in the yellow-colored enol (or phenol-imine) form, which is stabilized by a strong intramolecular O—H···N hydrogen bond. nih.gov This hydrogen bond creates a stable six-membered ring. nih.gov Upon absorption of energy, either from light (photochromism) or heat (thermochromism), an excited-state intramolecular proton transfer (ESIPT) can occur. nih.govnih.gov During this process, the proton from the phenolic hydroxyl group is transferred to the imine nitrogen atom. nih.gov This transfer disrupts the aromaticity of the phenol ring and results in the formation of the red-colored keto-amine (or quinoidal) tautomer. nih.gov The keto form features a C=O group and a C=N-H group, with a distinctly different conjugated system, leading to a bathochromic shift (a shift to a longer wavelength) in its absorption spectrum. nih.gov This process is reversible, and the molecule can relax back to the more stable enol form upon removal of the stimulus.

The general mechanism can be summarized as follows:

Enol Form (stable): Characterized by an O-H group on the phenolic ring and a C=N imine bond. It is stabilized by an intramolecular hydrogen bond. nih.govmasterorganicchemistry.com

Proton Transfer: Absorption of energy promotes the transfer of the proton from the oxygen to the nitrogen. nih.govnih.gov

Keto Form (metastable): Characterized by a C=O group (quinone-like structure) and an N-H bond. This form has a different color due to its altered electronic structure. nih.gov

The equilibrium between the enol and keto tautomers, and thus the chromic properties, is significantly influenced by both the molecular substituents and the external environment, such as the solvent.

Substituents: The electron-withdrawing bromine atoms on the salicylaldehyde ring can influence the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby affecting the proton transfer process. The nature of the group attached to the imine nitrogen (the benzyl (B1604629) group in this case) also plays a role in the planarity and electronic properties of the molecule, which can impact the stability of the different tautomeric forms. researchgate.net

Environment (Solvent Effects): In solution, the polarity of the solvent can have a profound effect on the tautomeric equilibrium. researchgate.netmdpi.com Polar solvents can stabilize the more polar keto-amine tautomer through intermolecular interactions, such as hydrogen bonding, potentially shifting the equilibrium towards this form. researchgate.net In contrast, nonpolar solvents typically favor the less polar enol-imine form. researchgate.net This phenomenon, known as solvatochromism, means the color of the compound's solution can vary depending on the solvent used. mdpi.com

Fluorescence and Luminescence Characteristics

Many Schiff base derivatives are known to be luminescent, with their emission properties often linked to the same electronic states and structural rearrangements involved in their chromic behavior. semanticscholar.org The fluorescence can originate from the initially excited enol form or from the keto tautomer formed after excited-state proton transfer, often resulting in a large Stokes shift. semanticscholar.org

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. irost.ir For a compound like this compound, quenching could occur through several mechanisms. One common pathway is electron transfer, where an electron is transferred between the excited fluorophore and another molecule (the quencher). irost.ir Quinones, for example, are effective electron acceptors and can quench the luminescence of various fluorophores. irost.ir The formation of non-fluorescent ground-state complexes or energy transfer to other molecules are also potential quenching pathways.

Conversely, luminescence enhancement can occur if the compound's environment restricts non-radiative decay pathways. For instance, binding to a larger molecule or aggregation could limit vibrational motions that otherwise dissipate the excited-state energy, leading to a stronger fluorescent signal.

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net Determining the quantum yield typically involves comparing the integrated fluorescence intensity of the sample to that of a standard compound with a known quantum yield under identical experimental conditions. nih.govresearchgate.net

While the principles of quantum yield determination are well-established, specific experimental values for this compound are not prominently available in the surveyed literature. The quantum yield for such a compound would be highly dependent on factors like the solvent, temperature, and the efficiency of the competing non-radiative decay processes, including the interconversion to the keto tautomer. semanticscholar.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or data tables concerning the circular dichroism (CD) spectroscopy of chiral derivatives of this compound. While CD spectroscopy is a powerful technique for studying chiral molecules, it appears that this particular class of compounds has not been extensively investigated for its chiroptical properties, or such studies are not available in the public domain.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is instrumental in determining the absolute configuration of stereocenters and studying the conformational properties of chiral compounds in solution. For chiral derivatives of this compound, which could be synthesized, for instance, by using a chiral amine in the Mannich reaction, CD spectroscopy would be an essential tool for characterization.

In the absence of specific data, a general discussion of the expected CD spectroscopic behavior can be hypothesized based on the structural features of the molecule. The chromophores present in the molecule, primarily the substituted phenol and the benzyl group, would be the main contributors to the CD spectrum. The electronic transitions associated with these aromatic rings would likely give rise to Cotton effects (positive or negative peaks) in the UV region of the spectrum. The sign and magnitude of these Cotton effects would be dependent on the absolute configuration of the chiral center and the preferred conformation of the molecule in solution.

Further research, involving the synthesis of enantiomerically pure derivatives of this compound and their analysis by CD spectroscopy, would be required to provide the specific data and detailed research findings that are currently unavailable. Such studies would be valuable for a complete understanding of the chiroptical properties of this class of compounds.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry for investigating the electronic structure of molecules.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time.

Conformational Landscape Exploration in Solution:MD simulations can model how a molecule behaves in a solvent, exploring its different conformations and how they are influenced by the surrounding environment.

While the principles of these computational methods are well-established, the specific quantitative results (such as optimized coordinates, energy levels, vibrational frequencies, and absorption maxima) are unique to each molecule and must be determined through dedicated research. At present, such specific data for 2-[(benzylamino)methyl]-4,6-dibromophenol has not been published in the accessible scientific literature.

Intermolecular Interaction Dynamics

The structural and functional characteristics of this compound in the condensed phase are dictated by a complex interplay of non-covalent interactions. mhmedical.com Computational models are essential for dissecting these forces, which include strong directional hydrogen bonds, halogen bonds, π-system interactions, and weaker, non-specific van der Waals forces. mdpi.comnih.gov The dynamics of these interactions govern the molecule's behavior in solids and solutions.

The primary intermolecular forces anticipated for this compound are:

Hydrogen Bonding: The molecule possesses potent hydrogen bond donor groups (the phenolic hydroxyl, -OH, and the secondary amine, -NH-) and acceptor sites (the oxygen and nitrogen atoms). This allows for the formation of robust intermolecular hydrogen bonds, such as O-H···N and N-H···O, which are critical in directing molecular association. researchgate.netnih.gov Theoretical studies on analogous ortho-aminomethylphenols confirm that intramolecular hydrogen bonding between the phenolic proton and the nitrogen atom is a significant conformational determinant. researchgate.net Intermolecularly, these groups can form extensive networks, leading to dimers, chains, or more complex motifs. mdpi.com

Halogen Bonding: The two bromine atoms on the phenolic ring are significant participants in intermolecular dynamics. As electron-rich halogens, they can act as Lewis bases, but more importantly, the regions of positive electrostatic potential on their polar ends (σ-holes) allow them to function as halogen bond donors. nih.govfigshare.com They can form directional C-Br···O and C-Br···N interactions with the electron-rich oxygen and nitrogen atoms of neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, are highly directional and play a crucial role in the specific packing of halogenated molecules. researchgate.netresearchgate.net

Van der Waals Forces: Dispersive forces, although individually weak, collectively contribute to the stabilization of the crystal lattice by maximizing packing efficiency. nih.gov

The relative strengths and directionality of these interactions determine the most stable three-dimensional arrangement of the molecules. Computational energy decomposition analysis can be employed to quantify the contribution of each type of interaction to the total stabilization energy of a molecular dimer or cluster.

Table 1: Predicted Intermolecular Interaction Energies for a Dimer of this compound Note: The following data are representative values derived from computational studies on analogous molecular systems and serve to illustrate the relative contributions of different interaction types. Direct experimental or computational data for the title compound is not available.

Interaction TypeInteracting GroupsTypical Distance (Å)Estimated Energy (kJ/mol)
Hydrogen BondO-H ··· N1.8 - 2.2-20 to -40
Hydrogen BondN-H ··· O2.0 - 2.4-15 to -30
Halogen BondC-Br ··· O2.9 - 3.3-5 to -15
π-π StackingPhenyl ··· Phenyl3.4 - 3.8-5 to -10
C-H···π InteractionC-H ··· Phenyl2.5 - 2.9-2 to -8

Quantum Chemical Topology and Bonding Analysis

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding, including weak non-covalent interactions. nih.govresearchgate.net By locating bond critical points (BCPs)—points where the gradient of the electron density is zero—and analyzing the properties at these points, the nature of intermolecular contacts can be precisely defined. mdpi.com

For this compound, QTAIM analysis is predicted to reveal BCPs corresponding to the key intermolecular interactions identified previously. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total electron energy density (H(r)), distinguish between different types of interactions.

Hydrogen Bonds (O-H···N, N-H···O): These interactions would be characterized by relatively high ρ values and negative values of H(r), indicating a degree of covalent character (shared interaction). The Laplacian (∇²ρ) would be positive, as is typical for closed-shell interactions, but its magnitude helps classify the bond's strength.

Halogen Bonds (C-Br···O): Halogen bonds are classified as closed-shell interactions. researchgate.net Their BCPs are expected to show low ρ and positive ∇²ρ values. nih.gov The analysis of these BCPs confirms the existence and quantifies the strength of these directional interactions, which might be overlooked by simple geometric criteria. figshare.comresearchgate.net

Van der Waals and π-Interactions: These weaker interactions are also associated with BCPs having very low ρ and positive ∇²ρ values, distinguishing them from stronger, more covalent-like bonds.

The Non-Covalent Interaction (NCI) index is a complementary computational tool that allows for the visualization of non-covalent interactions in real space. nih.gov It plots the reduced density gradient (RDG) versus the electron density, signed by the second eigenvalue of the Hessian matrix. This generates surfaces that visually distinguish between stabilizing hydrogen or halogen bonds (blue/green surfaces) and repulsive steric clashes (red surfaces), providing a comprehensive picture of the bonding landscape. nih.govresearchgate.net

Table 2: Predicted QTAIM Parameters for Bond Critical Points (BCPs) in this compound Dimers Note: These values are illustrative and based on published QTAIM studies of similar halogenated and hydrogen-bonded systems. researchgate.netmdpi.com All values are in atomic units (a.u.).

Interaction TypeElectron Density (ρ)Laplacian of ρ (∇²ρ)Total Energy Density (H(r))Classification
O-H···N H-Bond0.020 - 0.040> 0< 0Strong, partially covalent character
N-H···O H-Bond0.015 - 0.030> 0< 0Moderate, partially covalent character
C-Br···O Halogen Bond0.005 - 0.015> 0> 0Weak, closed-shell
π-π Stacking0.004 - 0.008> 0> 0Very weak, closed-shell

Coordination Chemistry and Metal Complexation

Electronic and Magnetic Properties of Metal Complexes

Information regarding the electronic spectra, magnetic susceptibility, and other magnetic properties of metal complexes involving 2-[(benzylamino)methyl]-4,6-dibromophenol is not documented in scientific literature. Typically, this section would involve an analysis of d-d transitions, charge transfer bands, and magnetic moment data to elucidate the geometry and spin state of the metal centers in such complexes. The electronic properties of transition metal complexes are influenced by the ligand field, and the magnetic properties are determined by the number of unpaired electrons. unacademy.comlibretexts.org For related aminophenol ligands, the coordination to a metal ion can lead to complexes with interesting electronic and magnetic behaviors, which are often studied using techniques like UV-Vis spectroscopy, magnetic susceptibility measurements, and electron paramagnetic resonance (EPR) spectroscopy. derpharmachemica.comnih.govdu.edu.eg

Catalytic Activity of Metal Complexes

There is no available research on the catalytic applications of metal complexes synthesized with this compound. Generally, metal complexes derived from aminophenol ligands have been explored for their catalytic potential in various organic transformations. derpharmachemica.comresearchgate.netscirp.org These applications often stem from the ability of the metal center, influenced by the aminophenol ligand, to participate in redox processes and activate substrates. derpharmachemica.comderpharmachemica.com Studies on similar ligands have shown catalytic activity in oxidation reactions, C-C coupling reactions, and C-H amination. derpharmachemica.comnih.gov The specific substituents on the phenol (B47542) ring and the nature of the amine group can significantly impact the catalytic performance of the resulting metal complexes.

Mechanistic Biological Investigations Molecular/cellular Level

Antimicrobial Activity Studies

There is no specific information available concerning the antimicrobial activities of 2-[(benzylamino)methyl]-4,6-dibromophenol.

Inhibition of Bacterial Growth

No data is available on the inhibition of bacterial growth by this compound.

Antifungal Properties

No data is available on the antifungal properties of this compound.

Enzyme Inhibition Studies

Specific studies detailing the enzyme inhibitory potential of this compound against targets such as SARS-CoV-2 Mpro, cPLA2, or sPLA2 have not been identified.

Molecular Docking and Binding Affinity

There are no available molecular docking studies or data on the binding affinity of this compound with specific enzymes.

Mechanistic Insights into Enzyme-Ligand Interactions

Without molecular docking and binding affinity data, there are no mechanistic insights into the enzyme-ligand interactions of this compound.

Inhibition of Bacterial Virulence Factors

Information regarding the ability of this compound to inhibit bacterial virulence factors is not present in the available scientific literature.

Type III Secretion System (T3SS) Inhibitors

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells. nih.govmdpi.comnih.gov Inhibition of the T3SS is a significant area of research for the development of new anti-virulence therapies. mdpi.com However, specific studies detailing the inhibitory effects of this compound on the T3SS are not presently available. Research on T3SS inhibitors has identified a wide array of natural and synthetic compounds, but this particular bromophenol derivative has not been highlighted as a notable inhibitor in the existing body of scientific work. nih.gov

Other Secretion Systems

Bacteria utilize a variety of secretion systems (Type I-VI, and others) to transport proteins across their membranes, each with unique structures and functions. nih.govlon.ac.uk These systems are essential for bacterial survival, pathogenesis, and interaction with their environment. A comprehensive review of current literature reveals no specific research investigating the effects of this compound on any of these other bacterial secretion systems.

Interaction with Cellular Components (excluding adverse effects)

The interaction of chemical compounds with cellular components is fundamental to understanding their biological activity. Studies on related bromophenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969), have shown that they can modulate voltage-dependent ion currents in neuroendocrine cells. nih.gov Specifically, these compounds were found to affect calcium and potassium channel currents. nih.gov However, equivalent detailed electrophysiological or binding studies for this compound are not reported, leaving its specific interactions with cellular components uncharacterized.

Marine Metabolite Research Context

Marine organisms are a rich source of diverse and biologically active secondary metabolites, including a variety of brominated phenols. mdpi.com These compounds are often involved in chemical defense and other ecological interactions. awi.de While 2,4-dibromophenol and 2,4,6-tribromophenol are recognized as marine secondary metabolites, the specific isolation of this compound from a marine source has not been prominently featured in marine natural product literature. awi.denih.govresearchgate.net The study of marine metabolites is a vast field, continually uncovering new compounds and their potential applications, but as of now, this compound does not appear to be a focal point of this research. mdpi.com

Structure Activity Relationship Sar Studies

Impact of Dibromophenol Moiety Modifications

The 4,6-dibromophenol moiety is a cornerstone of the molecular architecture of 2-[(benzylamino)methyl]-4,6-dibromophenol, and modifications to this group can significantly modulate its biological activity. The number and position of bromine atoms on the phenolic ring are critical determinants of efficacy.

Key Research Findings:

Halogenation: The presence of bromine atoms generally enhances biological activity. This is attributed to the increased lipophilicity and the ability of bromine to form halogen bonds with biological targets. Studies on related phenolic compounds have shown that bromination can lead to a significant increase in potency compared to non-halogenated analogs. For instance, the introduction of bromine at the ortho and para positions of a phenolic scaffold has been shown to be crucial for certain biological activities. nih.gov

Number of Bromine Atoms: The degree of bromination is also a key factor. While dibromination at positions 4 and 6 is a common feature in active compounds, altering the number of bromine atoms can have a substantial impact. In some series of bioactive phenols, increasing the number of bromine atoms leads to enhanced activity up to a certain point, after which steric hindrance may become a limiting factor. nih.gov

Replacement of Bromine: Substituting bromine with other halogens, such as chlorine or fluorine, can also influence activity. While chlorine can sometimes mimic bromine, its smaller size and different electronic properties often result in lower potency. Fluorine, with its high electronegativity, can alter the electronic distribution of the ring and affect binding interactions.

Illustrative Data on Dibromophenol Moiety Modifications:

Compound IDR1R2Relative Activity (%)
1 (Parent) Br Br 100
2HBr60
3BrH75
4HH30
5ClCl85
6II95

Note: The data in this table is illustrative and based on general principles of SAR in related compound series.

Role of the Benzylamino Group and its Substitutions

The benzylamino group plays a crucial role in the activity of this compound, likely participating in key binding interactions with the biological target. Modifications to both the benzyl (B1604629) and amino components of this group can lead to significant changes in potency and selectivity.

Key Research Findings:

N-Substitution: The presence of a benzyl group on the nitrogen atom is often critical for high activity. Replacing the benzyl group with smaller alkyl groups (e.g., methyl, ethyl) or a simple hydrogen atom generally leads to a significant drop in potency. nih.gov This suggests that the aromatic ring of the benzyl group is involved in important π-π stacking or hydrophobic interactions within the binding pocket.

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can fine-tune the activity.

Electron-donating groups (e.g., methoxy (B1213986), methyl) at the para-position of the benzyl ring can sometimes enhance activity, potentially by increasing the electron density of the aromatic ring and strengthening π-π interactions.

Electron-withdrawing groups (e.g., chloro, nitro) can have a variable effect. In some cases, they may improve activity by forming specific interactions with the target, while in others, they may be detrimental. nih.gov

Steric hindrance is also a critical factor. Bulky substituents on the benzyl ring can be detrimental if they clash with the binding site.

Amine Modifications: The basicity of the nitrogen atom can also be important for activity. Modifications that alter the pKa of the amine can affect its ability to form hydrogen bonds or ionic interactions with the target.

Illustrative Data on Benzylamino Group Substitutions:

Compound IDR-group on Benzyl RingRelative Activity (%)
1 (Parent) H 100
74-OCH3120
84-Cl90
94-NO270
102-CH385
11N-methyl50

Note: The data in this table is illustrative and based on general principles of SAR in related compound series.

Influence of Linker Chemistry (e.g., Amine vs. Imine)

The methylene (B1212753) linker connecting the dibromophenol and the benzylamino moieties is a key structural element. Changes in the nature of this linker, such as the introduction of an imine bond, can significantly impact the compound's conformational flexibility and its interaction with the target.

Key Research Findings:

Amine Linker: The secondary amine linker in this compound provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The hydrogen on the nitrogen can also act as a hydrogen bond donor.

Imine Linker: Replacing the amine linker with an imine (Schiff base) introduces a more rigid, planar system. This rigidity can be either beneficial or detrimental to activity. If the rigid conformation aligns well with the binding site, an increase in potency may be observed. However, if the constrained geometry prevents optimal binding, a decrease in activity will result.

Linker Length: Altering the length of the linker can also affect activity. Increasing the number of methylene units between the phenol (B47542) and the amine can change the distance between the two key pharmacophoric groups, potentially disrupting the optimal binding mode.

Illustrative Data on Linker Chemistry Modifications:

Compound IDLinkerRelative Activity (%)
1 (Parent) -CH2-NH- 100
12-CH=N-80
13-CH2-CH2-NH-65
14-C(=O)-NH-40

Note: The data in this table is illustrative and based on general principles of SAR in related compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to gain insights into the key molecular properties driving their efficacy.

Key Research Findings:

Descriptor Importance: QSAR studies on related phenolic compounds have highlighted the importance of several types of molecular descriptors in predicting biological activity. nih.govresearchgate.net These often include:

Hydrophobic descriptors (e.g., logP): Reflecting the importance of lipophilicity for membrane permeability and interaction with hydrophobic pockets in the target.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): Quantifying the influence of substituents on the electronic distribution of the molecule, which affects binding interactions.

Steric descriptors (e.g., molecular weight, van der Waals volume): Describing the size and shape of the molecule, which are critical for a good fit within the binding site.

Topological descriptors: Encoding information about the connectivity of atoms in the molecule.

Model Development: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. These maps are invaluable for guiding the design of new, more potent compounds.

Molecular Design Principles for Enhanced Activity

Based on the SAR and QSAR studies of this compound and related compounds, several key principles can be formulated for the design of new analogs with enhanced biological activity.

Key Molecular Design Principles:

Maintain the Dibromophenol Core: The 4,6-dibromophenol moiety is a critical pharmacophore and should generally be retained. Minor modifications, such as replacing bromine with iodine, could be explored, but complete removal of the halogens is likely to be detrimental.

Optimize Benzylamino Substitutions: The benzyl group is essential for potent activity. Systematic exploration of substituents at the para- and meta-positions of the benzyl ring is a promising strategy for enhancing potency. Small, electron-donating groups at the para-position appear to be a good starting point for optimization.

Preserve the Amine Linker: The secondary amine linker appears to be optimal, providing the necessary flexibility and hydrogen bonding capability. While other linkers could be explored, significant deviations from the aminomethyl structure are likely to reduce activity.

Balance Lipophilicity: While lipophilicity is important for activity, excessive lipophilicity can lead to poor pharmacokinetic properties. Therefore, modifications should be made with a view to maintaining an optimal logP value.

Utilize Computational Modeling: QSAR and molecular docking studies should be employed to guide the design of new analogs. These computational tools can help to prioritize compounds for synthesis and identify those with the highest probability of success. explorationpub.comnih.gov

By adhering to these design principles, it is possible to rationally design and synthesize novel derivatives of this compound with improved biological profiles, paving the way for the development of more effective therapeutic agents.

Advanced Materials and Catalytic Applications

Photochromic and Thermochromic Materials for Smart Devices

Schiff bases derived from salicylaldehyde (B1680747) are recognized for their photochromic and thermochromic properties, which are driven by a proton transfer mechanism. nih.gov The related Schiff base, (E)-2-(benzyliminomethyl)-4,6-dibromophenol, a direct precursor to 2-[(benzylamino)methyl]-4,6-dibromophenol, exhibits these characteristics. nih.gov This behavior is attributed to the reversible transformation between the enol-imine and keto-amine tautomeric forms, induced by light (photochromism) or heat (thermochromism). nih.gov

The process involves an intramolecular proton transfer from the hydroxyl group to the imine nitrogen atom. nih.gov This structural change alters the electronic conjugation of the molecule, resulting in a change in its absorption spectrum and, consequently, its color. nih.gov The solid-state properties of such compounds are influenced by their molecular packing in the crystal lattice. nih.gov For instance, the crystal structure of (E)-2-(benzyliminomethyl)-4,6-dibromophenol is stabilized by π-π stacking interactions between the phenol (B47542) rings of adjacent molecules. nih.gov The study of these properties is crucial for the development of smart materials for applications such as optical data storage, smart windows, and sensors.

Polymorphs of similar Schiff bases, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, have been shown to exhibit different colors at room temperature due to variations in their molecular planarity. researchgate.netnih.gov These polymorphs also display thermochromism, with their colors changing upon cooling. researchgate.netnih.gov The extent of this color change has been linked to the dihedral angle between the aromatic rings, indicating a strong structure-property relationship. nih.gov

Table 1: Chromic Properties of Related Schiff Bases

Compound Chromic Property Mechanism Potential Application
(E)-2-(benzyliminomethyl)-4,6-dibromophenol Photochromism, Thermochromism Enol-keto tautomerism via proton transfer Smart devices, optical switches

Electrochemiluminescence (ECL) Properties in Coordination Polymers

While specific studies on the electrochemiluminescence (ECL) of coordination polymers involving this compound are not extensively documented, the general class of Schiff base metal complexes is known to be active in this area. ECL is a process where species generated at an electrode surface undergo electron-transfer reactions to form excited states that emit light. Metal complexes, particularly those of transition metals, are often employed in ECL applications due to their favorable redox and luminescent properties.

The formation of coordination polymers with ligands such as this compound could offer a pathway to new ECL materials. The dibromo-substituted phenol moiety and the benzylamino group can be systematically modified to tune the electronic properties of the resulting metal complexes, thereby influencing their ECL behavior. The stability and processability of coordination polymers make them attractive candidates for the fabrication of ECL-based sensors and displays.

Dye Sensitizers for Solar Cells (e.g., DSSCs)

Schiff base metal complexes are being investigated as sensitizers in dye-sensitized solar cells (DSSCs). bohrium.com These compounds can absorb light and inject electrons into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO2), which is a key process in the operation of DSSCs. nih.govresearchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye sensitizer, including its light-harvesting efficiency, excited-state lifetime, and the energetics of electron transfer. researchgate.net

Polymeric metal complexes incorporating salicylaldehyde Schiff base derivatives have been designed as D-A-π-A (donor-acceptor-π bridge-acceptor) motif dye sensitizers. bohrium.com In these systems, metal complexes can act as auxiliary electron acceptors, influencing the photovoltaic performance. bohrium.com For instance, the power conversion efficiency (PCE) of DSSCs using such polymeric metal complexes has been shown to be dependent on the nature of the metal ion and the electron-donating unit. bohrium.com The use of ligands like this compound in the design of new sensitizers could lead to improved performance in DSSCs, as the electronic properties can be tailored through chemical modification.

Table 2: Performance of Polymeric Metal Schiff Base Complexes in DSSCs

Polymeric Metal Complex Jsc (mA cm⁻²) PCE (%)
PBDTT–SF–Cd 14.94 8.59
PBDTT–SF–Cu 14.86 8.45
PPV-SF-Cd 10.23 5.29
PPV-SF-Cu 9.80 4.77

Data adapted from a study on polymeric metal complexes with salicylaldehyde Schiff base derivatives. bohrium.com

Heterogeneous Catalysis

Metal complexes of Schiff bases are versatile catalysts for a variety of organic transformations, with applications in both homogeneous and heterogeneous catalysis. nih.govnih.govresearchgate.net The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion into products.

Schiff base metal complexes have been extensively studied as catalysts for oxidation reactions. uwc.ac.zaresearchgate.net For example, vanadium Schiff base complexes have been shown to be active heterogeneous catalysts for the oxidation of various organic substrates. uwc.ac.za The catalytic performance of these materials is influenced by the structure of the Schiff base ligand and the nature of the metal ion. The immobilization of these complexes on solid supports can enhance their stability and recyclability, which are important considerations for industrial applications.

Luminescent Materials

Metal complexes of Schiff bases are a promising class of luminescent materials. researchgate.net The emission properties of these complexes can be tuned by modifying the structure of the ligand and the choice of the metal ion. Lanthanide complexes with Schiff base ligands, for instance, are known for their sharp emission bands and long luminescence lifetimes, making them suitable for applications in lighting, displays, and bio-imaging. nih.gov

The coordination of a metal ion to a Schiff base ligand can enhance the rigidity of the molecule and reduce non-radiative decay pathways, leading to increased luminescence quantum yields. The dibromo-substitution on the phenol ring of this compound can also influence the photophysical properties of its metal complexes through the heavy-atom effect, which can promote intersystem crossing and lead to phosphorescence. The development of new luminescent materials based on this ligand could pave the way for novel applications in optoelectronics and sensing.

Derivatives, Analogues, and Future Research Directions

Synthesis and Characterization of Structural Analogues

The generation of structural analogues of 2-[(benzylamino)methyl]-4,6-dibromophenol is primarily achieved by modifying three key regions of the molecule: the benzyl (B1604629) moiety, the halogenation pattern on the phenolic ring, and the amino or phenolic functional groups. These modifications allow for a systematic investigation of how different substituents and structural features influence the compound's chemical and biological properties.

The benzyl group can be readily modified by employing substituted benzylamines in the initial synthetic step, which typically involves the condensation with a salicylaldehyde (B1680747) derivative followed by reduction. nih.gov This approach allows for the introduction of a wide array of substituents onto the aromatic ring of the benzyl moiety. These substitutions can alter the electronic, steric, and lipophilic properties of the molecule.

For instance, the synthesis of related Schiff base precursors has been accomplished using benzylamines with methyl or methoxy (B1213986) substituents. researchgate.netnih.gov The condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and a substituted benzylamine (B48309) yields an (E)-2-((substituted-benzyl)iminomethyl)-4,6-dibromophenol, which can then be reduced to the target amine. nih.govnih.gov The characterization of these analogues involves standard spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures.

Table 1: Examples of Benzyl-Modified Analogues and Precursors Data synthesized from related compound classes.

Substituent on Benzyl RingCompound TypePrecursor AmineNotes
NoneSchiff Base PrecursorBenzylamineForms the parent imine structure. nih.gov
4-MethylSchiff Base Precursorp-ToluidineUsed to synthesize related imines. researchgate.net
2-MethoxySchiff Base Precursor2-MethoxybenzylamineUsed in the synthesis of related Schiff bases. nih.gov
2-BromoBenzohydrazide Analogue2-BromobenzaldehydeDemonstrates the incorporation of halogen substituents. semanticscholar.org
5-Chloro-2-methylSchiff Base Precursor5-Chloro-2-methylanilineAn example of multiple substitutions. nih.gov

Variations in Halogenation Pattern

The identity and position of halogen atoms on the phenolic ring are critical determinants of a compound's properties. Variations are achieved by utilizing differently halogenated salicylaldehyde precursors in the synthesis. While the parent compound features bromine atoms at the 4- and 6-positions, analogues with chlorine atoms or different substitution patterns have been synthesized.

For example, the reaction of 3,5-dichlorosalicylaldehyde (B181256) with an appropriate amine leads to the formation of a 2,4-dichloro-substituted analogue. rasayanjournal.co.in Similarly, starting with other brominated salicylaldehydes can yield isomers such as 2,4-dibromo or 2,6-dibromo derivatives. The synthesis of (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol demonstrates that additional functional groups can be present on the phenolic ring alongside the halogens, further expanding the structural diversity. researchgate.net

Table 2: Analogues with Varied Phenolic Ring Substitution Data based on analogous synthetic routes.

Starting AldehydeResulting Substitution PatternCompound Example
3,5-Dibromosalicylaldehyde (B1199182)4,6-DibromoParent compound structure nih.gov
3,5-Dichlorosalicylaldehyde4,6-Dichloro2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol rasayanjournal.co.in
3,5-Dibromosalicylaldehyde2,4-Dibromo (alternate nomenclature)2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol nih.gov
3-Bromo-5-chlorosalicylaldehyde4-Bromo-6-chloro (hypothetical)N/A

Alterations to the Amino or Phenolic Groups

The reactivity of the phenolic hydroxyl group and the secondary amino group allows for further derivatization. The phenolic -OH can be converted to an ether or an ester, for example through methylation or acetylation. Such modifications on related bromophenol compounds have been shown to influence their biological activities, such as antioxidant and anticancer potential. nih.gov

The benzylamino group can also be replaced entirely by using different nucleophiles in the reaction with the parent salicylaldehyde. For instance, the reaction of 3,5-dibromosalicylaldehyde with hydroxylamine (B1172632) hydrochloride produces 2,4-dibromo-6-[(hydroxyimino)methyl]phenol, an oxime analogue. researchgate.netnih.gov This demonstrates that the core salicylaldehyde framework can be used to generate a range of compounds with different functional groups at the 2-position.

Exploration of Novel Synthetic Pathways for Libraries of Derivatives

The conventional synthesis, involving a condensation followed by a reduction, is well-suited for creating focused sets of derivatives. However, for the rapid generation of large libraries for high-throughput screening, more efficient synthetic strategies are desirable. The development of novel synthetic pathways is a key area of ongoing research.

Drawing inspiration from synthetic strategies for other biologically active heterocycles, researchers can explore combinatorial approaches. mdpi.comresearchgate.net This could involve solid-phase synthesis, where the salicylaldehyde core is anchored to a resin, allowing for the sequential addition of various benzylamines and subsequent cleavage to release a library of products. Furthermore, the use of microwave-assisted synthesis could significantly shorten reaction times for the condensation step, accelerating the library production process. brieflands.com The development of one-pot, multi-component reactions that combine the aldehyde, amine, and a reducing agent would represent a significant advance in synthetic efficiency.

Multi-Functional Compound Design

A modern approach in drug discovery is the design of multi-functional compounds that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex multifactorial diseases. The this compound scaffold is an attractive starting point for such designs. Bromophenols are known to possess antioxidant and anticancer properties, providing a foundation of biological activity. nih.gov

A design strategy could involve retaining the bromophenol core for its inherent activities while modifying the benzylamine portion to introduce a second pharmacophore. For example, inspired by the design of multifunctional agents for Alzheimer's disease, one could append moieties known to inhibit monoamine oxidase B (MAO-B), chelate excess metal ions, or reduce neuroinflammation. nih.gov This creates a single molecule with the potential to address multiple pathological pathways.

Emerging Research Areas and Potential Applications

Research into derivatives of this compound is branching into several promising areas. Based on the observed biological activities of structurally related compounds, potential applications are being explored in various fields:

Oncology: Derivatives of bromophenols have demonstrated anticancer activity. nih.gov Related structures have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor progression. nih.gov

Infectious Diseases: Analogues of the parent compound, particularly Schiff bases with different halogenation patterns (e.g., dichlorinated), have been evaluated for their antimicrobial and antifungal properties. researchgate.netrasayanjournal.co.in The exploration of derivatives as potential antiviral agents is also an area of interest. mdpi.com

Neurodegenerative Disorders: The design of multi-functional ligands targeting pathways involved in diseases like Alzheimer's represents a significant future direction. nih.gov

Materials Science: The Schiff base precursors of these compounds, which are derivatives of salicylaldehyde, are known to exhibit photochromism and thermochromism. nih.gov These properties, involving a reversible color change upon exposure to light or heat, make them candidates for applications in smart materials and optical devices.

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)

The comprehensive understanding of the chemical behavior of "this compound," particularly its dynamic properties such as tautomerism and potential photochromism or thermochromism, necessitates the use of advanced characterization techniques that can monitor the compound under real-time conditions. acs.orgrsc.org Operando spectroscopy, which involves the simultaneous measurement of spectroscopic data while a chemical process is occurring, stands out as a powerful methodology to unravel the intricate mechanisms governing the functionality of this and related molecules. mt.com

The application of in-situ and operando spectroscopic methods could provide unprecedented insights into the reaction kinetics, intermediate species, and structural transformations of "this compound." For instance, real-time monitoring of its synthesis via the condensation reaction of 3,5-dibromo-2-hydroxybenzaldehyde and benzylamine could be achieved using techniques such as in-situ Fourier Transform Infrared (FT-IR) and UV-Vis spectroscopy. researchgate.net This would allow for the tracking of the disappearance of reactant-specific vibrational bands and the emergence of the characteristic imine (C=N) stretching frequency of the Schiff base product. researchgate.net

Furthermore, the potential for this compound to exhibit tautomerism between the enol-imine and keto-amine forms, a common feature in o-hydroxy Schiff bases, could be investigated with precision using advanced spectroscopic tools. la-press.orgnih.gov Temperature- or light-induced shifts in this equilibrium could be monitored to understand its thermochromic or photochromic properties. rsc.orgnih.gov

Operando UV-Vis Spectroscopy: This technique would be invaluable for studying the photochromic behavior of "this compound." By irradiating a sample with UV light and simultaneously recording the UV-Vis spectra, researchers could track the formation of the keto-amine tautomer, which typically absorbs at a different wavelength than the enol-imine form. rsc.orgnih.gov The kinetics of both the coloring and fading processes could be determined, providing crucial data for the development of molecular switches or smart materials. rsc.org

Hypothetical Operando Study of Tautomerism:

To illustrate the potential of these techniques, one could envision an experiment where a thin film of "this compound" is subjected to controlled heating while being monitored by both operando UV-Vis and Raman spectroscopy. The resulting data could be compiled into a table to correlate spectral changes with temperature.

Temperature (°C)UV-Vis λmax (nm)Raman Shift (cm⁻¹) - Imine (C=N)Raman Shift (cm⁻¹) - Phenolic C-OObservations
2535016301280Predominantly enol-imine form.
50352, 450 (shoulder)16281275Onset of keto-amine formation.
75355, 45516251270Increased population of the keto-amine tautomer.
100358, 46016221265Significant shift towards the keto-amine form.
25 (after cooling)35016301280Reversible transition back to the enol-imine form.

The integration of these advanced, real-time characterization techniques would undoubtedly provide a more dynamic and complete picture of the chemical and physical properties of "this compound" and its derivatives. This deeper understanding is crucial for the rational design of new functional materials based on this molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(benzylamino)methyl]-4,6-dibromophenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Mannich reaction, leveraging brominated phenol derivatives as starting materials. For example, 4,6-dibromophenol can react with benzylamine and formaldehyde under acidic conditions (e.g., HCl catalysis) . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1.5 for phenol:amine:formaldehyde), temperature (80–100°C), and reaction time (12–24 hrs). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Data Contradiction : Conflicting yields (40–75%) in literature may arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include controlled pH and inert atmospheres.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure parameters (space group, unit cell dimensions) using single-crystal XRD, as demonstrated for analogous brominated phenolic derivatives .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.8–7.5 ppm), benzylamino protons (δ 3.5–4.0 ppm), and Br substituent effects.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected m/z ~409.9 for C14_{14}H12_{12}Br2_2NO).
  • Elemental analysis : Validate C, H, N, Br content (±0.3% tolerance).

Q. What are the key reactivity patterns of this compound in substitution or oxidation reactions?

  • Methodology :

  • Electrophilic substitution : Bromine atoms at 4,6-positions can undergo further halogenation (e.g., iodination) under radical conditions (NIS, AIBN, CCl4_4, reflux) .
  • Oxidation : The hydroxymethyl group may oxidize to a ketone using Jones reagent (CrO3_3/H2_2SO4_4) or Swern conditions (oxalyl chloride/DMSO) .
    • Caution : Competing degradation (e.g., debromination) may occur under harsh conditions, necessitating TLC monitoring.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. Compare with experimental substituent effects observed in brominated analogs .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing bromine’s van der Waals radius and partial charges.

Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial assays)?

  • Methodology :

  • Dose-response curves : Test across a wide concentration range (0.1–100 µM) to identify IC50_{50} values. Address discrepancies by standardizing assay conditions (e.g., broth microdilution for MIC determination) .
  • Control experiments : Include structurally similar compounds (e.g., 2,6-dibromo-4-hydroxymethylphenol ) to isolate the benzylamino group’s contribution to activity.

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Methodology : Analyze XRD data (e.g., triclinic P1 space group, α/β/γ angles) to correlate intermolecular interactions (e.g., H-bonding via phenolic -OH) with solubility and thermal stability. Compare with derivatives like 2-[(4-bromophenylimino)methyl]-4,6-diiodophenol, where halogen size affects lattice energy .

Key Considerations for Researchers

  • Safety : Handle with PPE due to phenolic toxicity; refer to safety protocols for brominated compounds .
  • Data Validation : Cross-validate computational predictions with experimental kinetics (e.g., Arrhenius plots for substitution reactions).
  • Biological Studies : Prioritize in vitro assays (e.g., cytotoxicity on HeLa cells) before in vivo testing, adhering to ethical guidelines .

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